Ethyl-2-oxo-2-(2-benzothienyl)acetate
Description
Ethyl-2-oxo-2-(2-benzothienyl)acetate is a heterocyclic α-oxoester characterized by a benzothienyl (benzothiophene) group attached to an oxoacetate scaffold. The benzothienyl moiety contributes electron-rich aromatic properties due to its sulfur-containing fused-ring system, enhancing reactivity in nucleophilic and electrophilic substitutions. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.
Synthesis: Key synthetic routes include:
- Metalation and oxalate coupling: Metalation of 2-bromothiazole derivatives followed by reaction with diethyl oxalate yields the target compound, with THF as a preferred solvent for higher efficiency .
- Alternative pathways: Reactions involving 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate or diethyl malonate, though yields and conditions vary depending on substituents .
Properties
Molecular Formula |
C12H10O3S |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
ethyl 2-(1-benzothiophen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H10O3S/c1-2-15-12(14)11(13)10-7-8-5-3-4-6-9(8)16-10/h3-7H,2H2,1H3 |
InChI Key |
OQQOAMBJRWQASM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The electronic and steric profiles of substituents significantly influence reactivity and applications:
Key Insights :
Key Insights :
Crystallographic and Structural Analysis
Crystal packing and hydrogen-bonding patterns differ among analogs:
- This compound : Likely exhibits planar geometry with sulfur-mediated intermolecular interactions, though specific data are unavailable.
- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid : Forms chains via O–H⋯O and C–H⋯O hydrogen bonds, highlighting the role of carboxyl groups in crystal packing .
- Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate: Crystal structure confirms non-planar geometry due to steric effects from the chloro substituent .
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